D(+)-10-Camphorsulfonyl chloride

Catalog No.
S604170
CAS No.
21286-54-4
M.F
C10H15ClO3S
M. Wt
250.74 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D(+)-10-Camphorsulfonyl chloride

CAS Number

21286-54-4

Product Name

D(+)-10-Camphorsulfonyl chloride

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1

InChI Key

BGABKEVTHIJBIW-GMSGAONNSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Synonyms

(1S,4R)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 10-Camphorsulfonyl Chloride; (+)-10-Camphorsulfonic Acid Chloride; (S)-Camphor-10-sulfonyl Chloride; d-Camphorsulfonyl Chloride;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C

D(+)-10-Camphorsulfonyl chloride, also known as (1S)-(+)-10-camphorsulfonyl chloride, is a white crystalline solid derived from natural camphor []. It is a valuable reagent in organic chemistry due to its ability to introduce a chiral sulfonyl group (-SO2Cl) into organic molecules.


Molecular Structure Analysis

The key feature of D(+)-10-Camphorsulfonyl chloride is its chiral center at the C-1 position of the camphor skeleton. This center has the (1S) configuration, leading to the (+) rotation of plane-polarized light []. The molecule also contains a sulfonyl chloride group (-SO2Cl) attached to the C-10 position. This group is responsible for its reactivity in organic synthesis.


Chemical Reactions Analysis

Asymmetric Sulfonylation:

D(+)-10-Camphorsulfonyl chloride reacts with various nucleophiles (Nu) to form chiral sulfonates (Nu-SO2-R), where R is the camphor moiety. This reaction is particularly useful for converting racemic mixtures (containing both enantiomers) into diastereomers (stereoisomers with different chirality centers) that can be separated by chromatography.

Balanced chemical equation (using an alcohol (ROH) as the nucleophile):

(+) - 10-Camphorsulfonyl chloride + ROH → R-O-SO2-(1S)-Camphor + HCl


Physical And Chemical Properties Analysis

  • Melting point: 112-114 °C []
  • Boiling point: Decomposes above 150 °C []
  • Solubility: Soluble in dichloromethane, chloroform, and other organic solvents. Insoluble in water []
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes in the presence of water [].

Mechanism of Action (Not Applicable)

D(+)-10-Camphorsulfonyl chloride does not have a direct biological role. Its primary function is as a chemical reagent for introducing chirality in organic synthesis.

D(+)-10-Camphorsulfonyl chloride is a corrosive and irritating compound. It can cause skin and eye burns upon contact. It is also harmful if inhaled or swallowed [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from moisture and incompatible chemicals.

As a Chiral Directing Group:

D(+)-10-Camphorsulfonyl chloride acts as a chiral directing group (CDG) in various asymmetric reactions. Its bulky and rigid structure, coupled with its chirality, allows it to control the stereochemical outcome of reactions by influencing the approach of the attacking nucleophile. This property makes it valuable for the synthesis of enantiomerically pure compounds, which are crucial in various fields like pharmaceuticals and materials science .

Here are some examples of its use as a CDG:

  • Aldol reactions: D(+)-10-Camphorsulfonyl chloride can be used as a CDG in aldol reactions to achieve enantioselective C-C bond formation .
  • Mannich reactions: The CDG effect of D(+)-10-caphorsulfonyl chloride can be employed in Mannich reactions for the stereoselective synthesis of β-amino carbonyl compounds .
  • Epoxidation reactions: The chirality of D(+)-10-caphorsulfonyl chloride can be transferred to epoxides during asymmetric epoxidation reactions .

As a Leaving Group:

D(+)-10-Camphorsulfonyl chloride acts as a good leaving group in various substitution and elimination reactions due to the stability of the resulting camphorsulfonate anion. This property is advantageous for introducing functionalities or creating new double bonds in organic molecules .

Here are some examples of its use as a leaving group:

  • Nucleophilic substitution reactions: D(+)-10-Camphorsulfonyl chloride can be used to convert alcohols and phenols into their corresponding derivatives through nucleophilic substitution reactions .
  • Elimination reactions: The chloride group can be eliminated under basic conditions to generate alkenes from vicinal diols or halohydrins .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

21286-54-4

Wikipedia

D(+)-10-Camphorsulfonyl chloride

Dates

Modify: 2023-08-15

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